molecular formula C17H14N2O5S2 B2789106 Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 361480-80-0

Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2789106
CAS No.: 361480-80-0
M. Wt: 390.43
InChI Key: WDXVILPIZGFEIO-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound, and it’s often used as a core structure in various pharmaceuticals due to its wide range of biological activities . Methylsulfonyl is a functional group that’s often used in medicinal chemistry because of its stability and lipophilicity .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can vary widely depending on the specific functional groups present in the molecule. For example, benzothiazole derivatives can undergo reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, etc .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. In general, benzothiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Future Directions

Benzothiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities. Future research could focus on synthesizing new benzothiazole derivatives and studying their biological activities .

Properties

IUPAC Name

methyl 4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-24-16(21)11-5-3-10(4-6-11)15(20)19-17-18-13-8-7-12(26(2,22)23)9-14(13)25-17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVILPIZGFEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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